molecular formula C14H16N2O2S B4082903 3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one

3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one

Cat. No. B4082903
M. Wt: 276.36 g/mol
InChI Key: MXCUWFWRXYCAEO-UHFFFAOYSA-N
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Description

3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one, also known as AI-2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AI-2 is a heterocyclic organic compound that contains an imidazole ring and a thione group. In

Scientific Research Applications

3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one has been extensively studied for its potential applications in various fields such as agriculture, food industry, and medicine. It is known to be a quorum-sensing molecule that plays a crucial role in microbial communication and biofilm formation. 3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one has been found to regulate the expression of virulence genes in many pathogenic bacteria, making it a potential target for the development of novel antibacterial agents. 3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one has also been shown to enhance plant growth and resistance to various stresses, making it a promising candidate for agricultural applications.

Mechanism of Action

3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one acts as a signal molecule that regulates gene expression in bacteria through a process called quorum sensing. Quorum sensing is a mechanism that allows bacteria to communicate with each other and coordinate their behavior based on the population density. 3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one is produced by many bacterial species and is recognized by a receptor protein called LuxP/LsrB, which activates a signaling pathway that leads to the regulation of gene expression.
Biochemical and Physiological Effects
3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one has been shown to have various biochemical and physiological effects on different organisms. In bacteria, it regulates the expression of virulence genes, biofilm formation, and motility. In plants, it enhances growth, induces stress tolerance, and activates the defense response. In mammals, it has been found to have anti-inflammatory and antitumor properties.

Advantages and Limitations for Lab Experiments

3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one has several advantages for lab experiments, including its ability to regulate gene expression in bacteria, its stability, and its ease of synthesis. However, it also has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one has many potential applications in various fields, and future research should focus on exploring its full potential. Some of the possible future directions include:
1. Developing 3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one-based antibacterial agents that target quorum sensing pathways in pathogenic bacteria.
2. Studying the role of 3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one in plant-microbe interactions and its potential as a plant growth enhancer.
3. Investigating the use of 3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one as a therapeutic agent for inflammatory and neoplastic diseases.
4. Developing 3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one biosensors for the detection of bacterial pathogens in food and environmental samples.
Conclusion
In conclusion, 3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to regulate gene expression in bacteria and its stability make it an attractive target for the development of novel antibacterial agents and plant growth enhancers. Further research is needed to fully understand its mechanism of action and explore its full potential.

properties

IUPAC Name

3-(4-acetylphenyl)-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-8(2)12-13(18)16(14(19)15-12)11-6-4-10(5-7-11)9(3)17/h4-8,12H,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCUWFWRXYCAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-acetylphenyl)-5-(propan-2-yl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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